6-Methoxynaphthalene-2-carbothioamide

Catalog No.
S3286128
CAS No.
926234-18-6
M.F
C12H11NOS
M. Wt
217.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxynaphthalene-2-carbothioamide

CAS Number

926234-18-6

Product Name

6-Methoxynaphthalene-2-carbothioamide

IUPAC Name

6-methoxynaphthalene-2-carbothioamide

Molecular Formula

C12H11NOS

Molecular Weight

217.29

InChI

InChI=1S/C12H11NOS/c1-14-11-5-4-8-6-10(12(13)15)3-2-9(8)7-11/h2-7H,1H3,(H2,13,15)

InChI Key

SZNBNJFTZHUGPB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=S)N

Solubility

not available

6-Methoxynaphthalene-2-carbothioamide is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a carbothioamide functional group attached to a naphthalene ring. Its molecular formula is C12H11NOSC_{12}H_{11}NOS and it has a molecular weight of approximately 217.29 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

Typical of compounds containing both aromatic systems and functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the carbothioamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the carbothioamide can hydrolyze to form the corresponding carboxylic acid and amine.
  • Condensation Reactions: The compound can undergo condensation with various carbonyl compounds to form thiazolidinones or related structures.

Research indicates that 6-Methoxynaphthalene-2-carbothioamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological efficacy.

Several synthetic routes have been developed for the preparation of 6-Methoxynaphthalene-2-carbothioamide:

  • From 6-Methoxynaphthalene-2-carboxylic Acid: This method involves converting the carboxylic acid to the corresponding thioamide using thionyl chloride followed by reaction with ammonia or amines.
  • Direct Thioamidation: The direct reaction of 6-methoxynaphthalene-2-carbonyl compounds with thiourea under acidic conditions can yield 6-Methoxynaphthalene-2-carbothioamide.
  • Multistep Synthesis: A more complex synthesis may involve several steps starting from simpler naphthalene derivatives, incorporating methoxy and thiocarbonyl functionalities sequentially.

The applications of 6-Methoxynaphthalene-2-carbothioamide are diverse:

  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.
  • Materials Science: It can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
  • Biological Research: The compound serves as a useful reagent in biochemical assays and studies involving cellular mechanisms.

Interaction studies involving 6-Methoxynaphthalene-2-carbothioamide have focused on its binding affinity to various biological targets. Preliminary results suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 6-Methoxynaphthalene-2-carbothioamide, including:

Compound NameMolecular FormulaUnique Features
6-Methoxynaphthalene-2-carboxylic AcidC12H10O3C_{12}H_{10}O_3Contains a carboxylic acid instead of thioamide
6-Methoxynaphthalene-2-carboximidamideC12H12N2OC_{12}H_{12}N_2OContains an imidamide functional group
N,N-Diethyl-6-methoxynaphthalene-2-carboxamideC18H15NO2C_{18}H_{15}NO_2Contains diethyl amine substituents

Uniqueness of 6-Methoxynaphthalene-2-Carbothioamide

What sets 6-Methoxynaphthalene-2-carbothioamide apart from these similar compounds is its specific combination of the methoxy group and the carbothioamide functionality, which may enhance its biological activity and reactivity compared to other derivatives. This unique structure allows for distinct chemical behaviors, particularly in biological contexts, making it an interesting subject for further research and application development.

Novel Catalytic Approaches in Thiourea Functionalization

The introduction of the thioamide group into the naphthalene backbone has been optimized using copper-based catalytic systems. A patented method demonstrates the use of cuprous chloride or cuprous iodide in dimethyl sulfoxide (DMSO) to facilitate the oxidation of 6-methoxy-2-acetonaphthone to 6-methoxy-2-naphthaldehyde, a key intermediate. This intermediate is subsequently functionalized with thiourea under controlled conditions to yield the target compound.

The catalytic cycle involves the activation of molecular oxygen from air, which oxidizes the ketone group to an aldehyde. The copper catalyst acts as a redox mediator, enabling the reaction to proceed at 120°C with a yield of 95%. A comparative analysis of catalytic systems is provided below:

CatalystSolventTemperature (°C)Time (hr)Yield (%)
CuClDMSO1206895.0
CuI1,4-Dioxane1004889.5

This approach minimizes side reactions and enhances regioselectivity, critical for large-scale production.

Hybrid Pharmacophore Design Strategies

The integration of the methoxynaphthalene scaffold with the thioamide group creates a hybrid pharmacophore with enhanced bioactivity. A two-step strategy involves:

  • Esterification of 6-methoxynaphthoic acid with methyl sulfate in methanol, yielding 6-methoxy-2-methyl naphthoate.
  • Hydrazide formation followed by oxidation to introduce the thioamide group.

The methoxy group improves lipophilicity, while the thioamide moiety enables hydrogen bonding with biological targets. This dual functionality has been leveraged in designing protease inhibitors and anti-inflammatory agents. The table below contrasts pharmacophore components:

Pharmacophore ElementRole in BioactivitySynthetic Route
Methoxy groupEnhances membrane permeabilityEtherification of naphthoic acid
Thioamide groupBinds enzymatic active sitesThiourea coupling

Green Chemistry Protocols for Thioamide Synthesis

Recent patents emphasize solvent selection and energy efficiency. The use of air as an oxidant replaces toxic reagents like bromine, reducing environmental impact. Additionally, ethyl acetate is employed for recrystallization, offering a safer alternative to halogenated solvents.

Key green metrics for two methods are compared:

ParameterTraditional Grignard MethodNovel Catalytic Method
Solvent ToxicityHigh (tetrahydrofuran)Moderate (DMSO)
Reaction Temperature200°C120°C
Waste Production3.2 kg/kg product1.5 kg/kg product

The catalytic method reduces energy consumption by 40% and eliminates heavy metal waste, aligning with green chemistry principles.

Protein Kinase/Histone Deacetylase Cross-Regulatory Effects

6-Methoxynaphthalene-2-carbothioamide exhibits dual inhibitory activity against protein kinases and histone deacetylases (HDACs), two critical targets in oncogenic signaling. Structural analogs of this compound, such as triazolothiadiazine derivatives, have shown potent inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), with IC₅₀ values in the nanomolar range (e.g., 71.7 nM for EGFR) [5]. Concurrently, the carbothioamide moiety enables selective HDAC6 inhibition, a mechanism linked to metabolic reprogramming in triple-negative breast cancer (TNBC) cells [4].

The cross-regulation between these enzymes is mechanistically significant. HDAC6 inhibition reduces glycolytic flux by modulating acetylation states of glycolytic enzymes, while protein kinase suppression disrupts proliferative signaling. For example, HDAC6 knockout models show decreased lactate production and hexokinase 2 expression, synergizing with kinase inhibition to induce cell cycle arrest [4] [5]. This dual targeting addresses metabolic and proliferative vulnerabilities in cancer cells simultaneously.

Table 1: Enzymatic Targets and Inhibitory Potency of Structural Analogs

Target EnzymeIC₅₀ (nM)Mechanism
EGFR71.7Competitive ATP binding
CDK-2113.7Cyclin interaction block
HDAC685.2*Zinc chelation

*Estimated based on structurally related HDAC6 inhibitors [4] [5].

Non-Competitive Alkaline Phosphatase Inhibition Dynamics

The compound’s thioamide group facilitates non-competitive inhibition of alkaline phosphatase (ALP), a metalloenzyme overexpressed in bone metastases. Kinetic studies of similar naphthalene derivatives reveal a Kᵢ of 2.3 μM, with binding occurring at an allosteric site distinct from the catalytic center [1]. The methoxy group enhances hydrophobic interactions with ALP’s pleiotrophin-binding domain, while the sulfur atom coordinates with the enzyme’s zinc ions, stabilizing the inactive conformation. This mechanism is pH-dependent, showing maximal efficacy at physiological pH (7.4) [1].

Radical Scavenging Capacity Quantification

The carbothioamide group confers significant radical scavenging activity, as quantified via 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical assays. In DPPH models, 6-Methoxynaphthalene-2-carbothioamide achieves 50% radical neutralization (EC₅₀) at 18.4 μM, outperforming reference antioxidants like ascorbic acid (EC₅₀ = 22.7 μM). Density functional theory (DFT) calculations attribute this to the low bond dissociation enthalpy (BDE) of the S–H group (78.3 kcal/mol), enabling efficient hydrogen atom transfer [1].

Key Radical Scavenging Pathways:

  • Hydrogen Atom Transfer (HAT):
    $$ \text{R- + C₁₂H₁₁NOS → RH + C₁₂H₁₀NOS- } $$
    The thiyl radical (C₁₂H₁₀NOS- ) stabilizes via resonance across the naphthalene ring [1].

  • Single Electron Transfer (SET):
    $$ \text{RO- + C₁₂H₁₁NOS → RO⁻ + C₁₂H₁₁NOS⁺- } $$
    The methoxy group’s electron-donating effect enhances SET capacity at physiological pH [1].

Structure-Activity Relationships in Inflammatory Mediation

The anti-inflammatory activity of 6-Methoxynaphthalene-2-carbothioamide is highly structure-dependent. Key determinants include:

  • Methoxy Group Orientation:
    Para-substitution at position 6 optimizes steric compatibility with cyclooxygenase-2 (COX-2)’s hydrophobic channel, reducing prostaglandin E₂ (PGE₂) synthesis by 67% compared to meta-substituted analogs [1].

  • Carbothioamide Reactivity:
    The thioamide’s sulfur atom forms a reversible disulfide bond with cysteine residues in 5-lipoxygenase (5-LOX), inhibiting leukotriene B₄ (LTB₄) production (IC₅₀ = 9.8 μM) [1].

  • Planarity of Naphthalene Core:
    Computational docking reveals that the compound’s planar structure enables π-π stacking with Tyr355 in the NF-κB p65 subunit, suppressing nuclear translocation by 41% [1].

Figure 1: Molecular Interactions with Inflammatory Targets

[Insert hypothetical docking diagram here]  

Hypothetical model based on structural analogs [1] [5].

XLogP3

2.9

Dates

Modify: 2023-08-19

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